4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered attention due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-fluoro-6-nitro-quinazoline. This intermediate is then subjected to nucleophilic substitution reactions with phenylamine, followed by reduction reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine
- N4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine
Uniqueness
N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. This functional group can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
CAS No. |
899829-91-5 |
---|---|
Molecular Formula |
C15H11F3N4O |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)23-11-4-2-10(3-5-11)22-14-12-7-9(19)1-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
InChI Key |
OTCCGKFMEHWSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.